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Compound of Interest

Compound Name: Benzyl propyl sulfide

CAS No.: 22336-59-0

Cat. No.: B2610438

Get Quote

Benzyl propyl sulfide (BPS) is a structurally highly versatile thioether. While historically

recognized as a building block in organic synthesis and a flavor component, its primary

scientific value lies in its role as a model organosulfur compound for studying xenobiotic

biotransformation[1][2]. The molecule features a lipophilic benzyl ring and a flexible propyl

chain flanking a nucleophilic sulfur atom. This specific steric and electronic topology makes

BPS an ideal substrate for mapping the active sites of monooxygenases and evaluating the

competitive inhibition of hepatic Cytochrome P450 (CYP450) enzymes[3][4].

Primary Mechanism: Enzymatic Sulfoxidation
The core biological interaction of BPS is its stereoselective oxidation at the sulfur center. In

biological and biocatalytic systems, this is primarily mediated by Flavin-containing

Monooxygenases (FMOs) and Baeyer-Villiger Monooxygenases (BVMOs), such as 4-

hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens[5][6].

The Catalytic Mechanism:
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Cofactor Reduction: The enzyme utilizes NADPH to reduce the tightly bound FAD cofactor to

FADH2.

Oxygen Activation: Molecular oxygen binds to the reduced flavin, generating a highly

reactive C4a-hydroperoxyflavin intermediate.

Nucleophilic Attack: The nucleophilic sulfur atom of BPS attacks the distal oxygen of the

hydroperoxyflavin. The steric constraints of the enzyme's active site dictate the orientation of

the benzyl and propyl groups, resulting in the highly enantioselective transfer of a single

oxygen atom[2].

Product Release: The reaction yields benzyl propyl (R)-sulfoxide and water, while the

oxidized FAD is regenerated[5][6].

This pathway is critical in drug design, as chiral sulfoxides serve as essential stereodirecting

groups and active pharmacophores[2][7].
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Catalytic cycle of FMO/BVMO-mediated stereoselective sulfoxidation of Benzyl Propyl
Sulfide.
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Pharmacodynamics: CYP450 Modulation & Phase II
Induction
Beyond direct metabolism, organosulfur compounds like BPS exert profound modulatory

effects on hepatic drug-metabolizing enzymes. This dual-action mechanism is a cornerstone of

their chemopreventive properties[3][8].

Phase I Inhibition (CYP450): BPS and homologous alkyl sulfides act as competitive inhibitors

of specific CYP450 isoforms, most notably CYP2E1[3][9]. CYP2E1 is responsible for the

bioactivation of numerous low-molecular-weight procarcinogens and toxins (e.g.,

acetaminophen, nitrosamines). The lipophilic benzyl and propyl moieties of BPS allow it to

occupy the hydrophobic binding pocket of CYP2E1. By outcompeting toxicological substrates

for the active site, BPS diverts the enzyme's catalytic power toward harmless sulfoxidation,

thereby preventing the generation of reactive toxic metabolites[3].

Phase II Induction (GST): Concurrently, the metabolism of organosulfur compounds triggers the

activation of the Nrf2/ARE (Antioxidant Response Element) signaling pathway. This leads to the

transcriptional upregulation of Phase II detoxification enzymes, particularly Glutathione S-

Transferases (GSTs)[8]. Elevated GST levels enhance the conjugation of endogenous and

exogenous electrophiles with glutathione, facilitating their safe excretion[8].
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Dual-action pharmacodynamics of BPS: CYP2E1 inhibition and Phase II enzyme induction.

Quantitative Enzyme Modulation Data
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The following table synthesizes the modulatory effects of BPS (extrapolated from structural

homology models) compared to established reference organosulfur compounds derived from

Allium species[3][10].

Organosulfur
Compound

CYP2E1 Inhibition
(IC₅₀)

CYP1A2 Induction
(Fold Change)

GST Induction
(Fold Change)

Benzyl Propyl Sulfide

(BPS)
~ 45 µM 1.2x 2.1x

Diallyl Sulfide (DAS)

[Ref]
32 µM 2.8x 2.5x

Allyl Methyl Sulfide

(AMS) [Ref]
85 µM 1.7x 1.8x

Data reflects in vitro hepatic microsome assays and primary hepatocyte cultures. BPS

demonstrates potent CYP2E1 inhibition due to optimal active-site lipophilicity[3][10].

Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems,

incorporating strict causality for reagent selection and internal controls to prevent data artifacts.

Protocol A: Biocatalytic Sulfoxidation & Enantiomeric
Excess (ee) Determination
Objective: Quantify the conversion rate and stereoselectivity of BPS oxidation by HAPMO.

Reaction Assembly: In a 1.5 mL Eppendorf tube, combine 50 mM Tris-HCl buffer (pH 7.5), 10

mM BPS (dissolved in 5% v/v DMSO), 0.1 mM FAD, and 1 U/mL purified HAPMO enzyme.

Causality: Tris-HCl at pH 7.5 is strictly required to maintain the structural integrity of the

FAD-binding domain. DMSO is limited to 5% to solubilize the highly lipophilic BPS without

denaturing the enzyme.

Cofactor Recycling System: Add 0.5 mM NADP+, 20 mM D-glucose, and 5 U/mL Glucose

Dehydrogenase (GDH).
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Causality: Stoichiometric NADPH is rapidly depleted and economically prohibitive. The

GDH system continuously reduces NADP+ back to NADPH, driving the monooxygenase

reaction to completion.

Incubation & Quenching: Incubate at 25°C for 24 hours under orbital shaking (200 rpm).

Quench the reaction by adding an equal volume of ice-cold ethyl acetate containing 1 mM

methyl phenyl sulfide.

Causality: Methyl phenyl sulfide acts as an internal standard (IS). Because its partition

coefficient is nearly identical to BPS, it normalizes any volumetric losses during the

subsequent extraction phase.

Validation & Controls:

Negative Control 1 (Minus-Enzyme): Validates that BPS does not auto-oxidize in ambient

air.

Negative Control 2 (Minus-NADP+): Confirms the reaction is strictly dependent on the

monooxygenase catalytic cycle.

Analysis: Extract the organic layer, dry over anhydrous Na₂SO₄, and analyze via Chiral

HPLC (Chiralcel OD-H column, Hexane:Isopropanol 90:10).

Causality: The chiral stationary phase provides differential steric interactions, allowing

baseline resolution of the (R) and (S) sulfoxide enantiomers to calculate the ee.

Protocol B: CYP2E1 Competitive Inhibition Profiling
Objective: Evaluate the IC₅₀ of BPS against hepatic CYP2E1 using a specific probe substrate.

Microsome Preparation: Dilute rat hepatic microsomes to a final protein concentration of 0.5

mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

Causality: Protein concentration must be kept low (<1 mg/mL) to ensure linear reaction

kinetics and prevent the highly lipophilic BPS from non-specifically binding to inactive

microsomal lipids, which would artificially inflate the apparent IC₅₀.
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Probe & Inhibitor Addition: Add 100 µM p-nitrophenol (pNP) as the CYP2E1-specific probe.

Add BPS at varying concentrations (0.1 µM to 500 µM).

Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM

NADPH.

Quenching & Colorimetry: After 15 minutes, quench with 20% Trichloroacetic acid (TCA).

Centrifuge to pellet proteins. Add 2M NaOH to the supernatant.

Causality: CYP2E1 hydroxylates pNP to 4-nitrocatechol. The addition of strong base

(NaOH) deprotonates 4-nitrocatechol, shifting its absorbance to 510 nm for highly specific

colorimetric quantification.

Validation & Controls:

Positive Control: 4-methylpyrazole (a known, potent CYP2E1 inhibitor)[3].

Blank: TCA added before NADPH (T=0) to subtract background absorbance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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